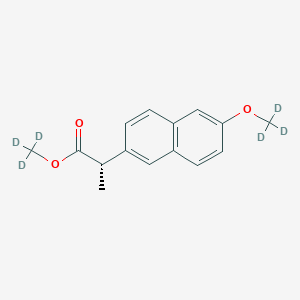

(S)-Naproxen-d6 Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Naproxen-d6 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 250.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-Naproxen-d6 methyl ester is a deuterated form of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of this compound is significant due to its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

Synthesis and Properties

This compound can be synthesized through various methods, including enantioselective hydrolysis of racemic naproxen methyl ester using immobilized lipase on chitosan beads. This method allows for high conversion rates and enantioselectivity, which are crucial for obtaining the desired (S)-enantiomer with minimal side products .

The introduction of deuterium into the naproxen structure modifies its physicochemical properties. Studies have shown that deuteration can lead to decreased lipophilicity and acidity in carboxylic acids and phenols, potentially affecting the drug's absorption and distribution in biological systems . These modifications may enhance the therapeutic index by reducing gastrointestinal toxicity associated with traditional naproxen formulations .

Anti-inflammatory Effects

Naproxen and its derivatives, including this compound, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is crucial for alleviating pain and inflammation in various conditions such as arthritis and acute pain syndromes .

Recent studies have demonstrated that compounds derived from naproxen exhibit varying degrees of anti-inflammatory potency. For instance, novel prodrugs of naproxen have shown improved bioavailability and reduced ulcerogenic effects compared to standard formulations. In particular, compounds synthesized with amino acid derivatives have exhibited reliable anti-inflammatory activity while minimizing gastrointestinal damage .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Research indicates that compounds derived from naproxen generally possess low toxicity levels in rodent models, with no significant adverse effects observed at therapeutic doses. Additionally, studies suggest that these compounds have negligible carcinogenic potential, making them safer alternatives for long-term use in pain management .

Case Studies

- Germination Bioassay : A study utilizing radish (Raphanus sativus) seeds assessed the toxicological effects of various naproxen derivatives. Results indicated that while some compounds inhibited radicle growth at high concentrations, this compound did not exhibit significant toxicity at lower doses, suggesting a favorable safety profile for agricultural applications .

- In Vivo Studies : In a controlled trial involving tumor-bearing rats treated with naproxen derivatives, a notable reduction in tumor growth was observed. The study highlighted the potential of this compound not only as an analgesic but also as an adjunct treatment in oncological settings .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to traditional naproxen:

| Property | This compound | Traditional Naproxen |

|---|---|---|

| Anti-inflammatory Potency | Moderate to High | High |

| Gastrointestinal Toxicity | Low | Moderate to High |

| Bioavailability | Improved | Standard |

| Carcinogenic Risk | Negligible | Moderate |

属性

IUPAC Name |

trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-LJTFXESQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。